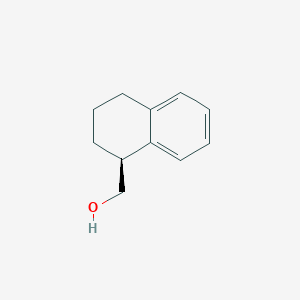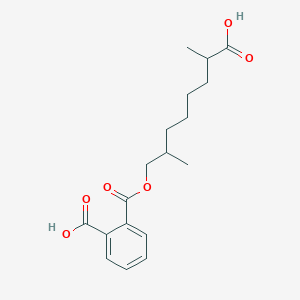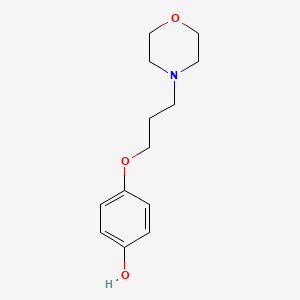
1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclam-based ligands involves several key steps, including the selective protection of cyclam, the formation of cyclic phosphonothioamides, and the subsequent functionalization to introduce pendant arms or groups. Vitha et al. (2006) described the synthesis of a related cyclam-based ligand, 1,4,8,11-tetraazacyclotetradecane-1,4-bis(methylphosphonic acid) (1,4-H4te2p), through the reaction with PhP(S)Cl2, forming cyclic phenylphosphonothioic diamide in moderate yield (Vitha et al., 2006). Narayana et al. (2018) presented an efficient synthesis method for bis-tetraazacyclodecane compounds under phase transfer catalysis conditions, which provides insights into the synthesis of similar cyclam-based compounds without the need for protection and deprotection steps (Narayana et al., 2018).
Molecular Structure Analysis
The solid-state structures of cyclam-based ligands reveal their potential for complex formation with metals due to their flexible and accommodating macrocyclic framework. The X-ray structure determinations of cyclam complexes with Co(III), as investigated by Kotek et al. (2001), showed the formation of both cis- and trans-O,O isomeric complexes, demonstrating the versatility of cyclam ligands in adopting different conformations to coordinate with metal ions (Kotek et al., 2001).
Wissenschaftliche Forschungsanwendungen
Configurational Isomerism and Coordination Chemistry
Compounds like 1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane exhibit complex isomerism, including configurational isomerism, due to the presence of multiple chiral centers. Studies on similar macrocyclic tetraamines highlight their ability to form various isomers, which are characterized by their configurations around these chiral centers. These structural variations significantly impact their coordination chemistry with metal ions, leading to diverse applications ranging from catalysis to materials science (Curtis, 2012).
Molecular Devices and Switchable Machines
The field of molecular devices and switchable molecular machines has seen the application of macrocyclic compounds, where their ability to form stable complexes with transition metals can be utilized. Research into tetraimine macrocyclic complexes of transition metals has led to the development of homo- and heteronuclear[2]catenanes, which can act as molecular switches or motors. These applications are crucial in the development of nanotechnology and materials science, where controlled molecular motion is a key objective (Korybut-Daszkiewicz, Bilewicz, & Woźniak, 2010).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane involves the reaction of two molecules of 4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzylamine with one molecule of 1,4,8,11-tetraazacyclotetradecane.", "Starting Materials": [ "4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzylamine", "1,4,8,11-tetraazacyclotetradecane" ], "Reaction": [ "Step 1: Dissolve 4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzylamine (2 equivalents) and 1,4,8,11-tetraazacyclotetradecane (1 equivalent) in a suitable solvent such as methanol or ethanol.", "Step 2: Add a suitable base such as sodium hydroxide or potassium hydroxide to the reaction mixture to initiate the reaction.", "Step 3: Heat the reaction mixture at a suitable temperature such as 80-100°C for several hours.", "Step 4: Cool the reaction mixture and isolate the product by filtration or extraction with a suitable solvent such as chloroform or ethyl acetate.", "Step 5: Purify the product by recrystallization or column chromatography to obtain 1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane as a white solid." ] } | |
CAS-Nummer |
771464-86-9 |
Produktname |
1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane |
Molekularformel |
C₄₆H₈₄N₁₂ |
Molekulargewicht |
805.24 |
Synonyme |
Plerixafor Impurity III; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144837.png)
